N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine
Description
N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine is a Schiff base compound derived from the condensation of biphenyl-2,2'-diamine with 4-chloro-3-nitrobenzaldehyde. Its structure features a central biphenyl diamine core linked via imine bonds to electron-withdrawing 4-chloro-3-nitrophenyl groups.
Properties
Molecular Formula |
C26H16Cl2N4O4 |
|---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[2-[2-[(4-chloro-3-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H16Cl2N4O4/c27-21-11-9-17(13-25(21)31(33)34)15-29-23-7-3-1-5-19(23)20-6-2-4-8-24(20)30-16-18-10-12-22(28)26(14-18)32(35)36/h1-16H |
InChI Key |
ZKBAEYPAZBKZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents, and solvents such as dichloromethane or toluene. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups in place of the chloro substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties. The presence of nitro and chloro groups can influence the compound’s interaction with biological targets.
Medicine
Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure may be modified to enhance its efficacy and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or polymers. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro and chloro groups can play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Biphenyl Diamine-Based Schiff Bases
Compound A : {2,2'-Diphenyl-N,N'-bis(2-pyridylmethylene)biphenyl-4,4'-diamine}
- Structural Differences : Pyridyl groups replace chloro-nitrophenyl substituents.
- Electronic Effects : Pyridyl moieties are moderately electron-withdrawing, while chloro-nitro groups are strongly electron-withdrawing.
- Optical Properties: Compound A exhibits weak fluorescence but shows sensitivity to metal ions. In contrast, the nitro groups in the target compound likely quench fluorescence due to enhanced non-radiative decay.
Compound B : {2,2'-Diphenyl-N,N'-bis(salicylidene)biphenyl-4,4'-diamine}
- Structural Differences : Salicylidene (hydroxybenzylidene) groups replace chloro-nitrophenyl units.
- Functionality : Hydroxyl groups enable hydrogen bonding, enhancing crystallinity and metal-ion chelation. The target compound’s nitro groups may instead promote π-π stacking but reduce solubility.
Compound C : N,N'-(1,4-phenylene)bis(1-(4-methoxyphenyl)methanimine)
- Substituent Effects : Methoxy groups are electron-donating, contrasting with the electron-withdrawing nitro and chloro groups.
- Synthesis: Both compounds use glacial acetic acid catalysis in ethanol, but the target compound’s bulky substituents may lower reaction yields.
Comparison with Biphenyl Diamine Derivatives in Organic Electronics
NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)
- Structural Differences : NPB lacks imine linkages and features naphthyl groups.
- Electronic Properties: NPB is a benchmark hole-transport material with a high HOMO level (-5.4 eV).
α-NPD (2,2'-Dimethyl-N,N′-di-[(1-naphthyl)-N,N′-diphenyl]-1,1′-biphenyl-4,4′-diamine)
- Functionality : α-NPD’s methyl and naphthyl groups enhance amorphous morphology, critical for OLED performance. The target compound’s rigid nitro substituents may reduce film-forming ability.
Physical and Chemical Properties
Charge Transport and Electronic Performance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
